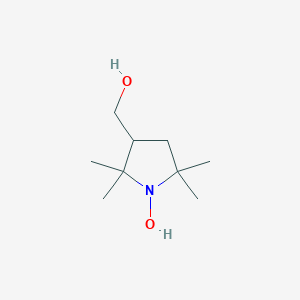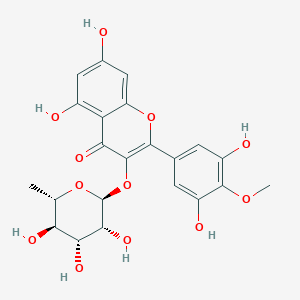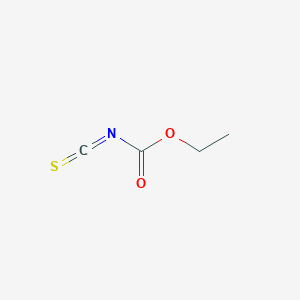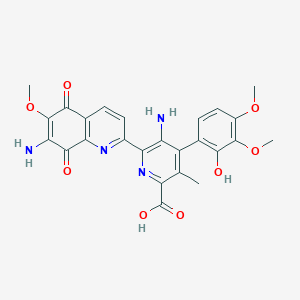
2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol (2-OH-3,17|A-O-bis(methoxymethyl)estradiol) is a synthetic analog of estradiol, a natural estrogen hormone found in humans and other animals. It is a small molecule with a molecular weight of 369.44 g/mol, and has a chemical formula of C20H26O4. 2-OH-3,17|A-O-bis(methoxymethyl)estradiol has a wide range of applications, including as a therapeutic agent, an analytical tool, and a research tool.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Antitumor Activity : A study by Mun, Voll, and Goodman (2006) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discussed the synthesis of 2-[11C]methoxy-3,17β-estradiol from 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol. This compound was developed to measure the pharmacokinetics and organ distribution of 2-methoxy-3,17β-estradiol, which shows cytotoxicity in various cancer cell lines and has antiangiogenic and proapoptotic activities. Clinical trials for this compound in treating multiple myeloma, advanced solid tumors, metastatic breast, and prostate cancer are underway (Mun, Voll, & Goodman, 2006).
Synthesis and Chemical Analysis : Pert and Ridley (1987) in the "Australian Journal of Chemistry" provided an alternative route to synthesize 2-bromo-estradiols and 2-iodo-estradiols from estradiol, involving the use of chloromethyl methyl ether to yield either the 3,17β-bis(methoxymethyl) ether or the 3-methoxymethyl ether derivative of estradiol. This study contributes to the understanding of the chemical synthesis and properties of related compounds (Pert & Ridley, 1987).
Interaction with Hormone Receptors : Gaido et al. (2000) in "Molecular Pharmacology" investigated the interaction of methoxychlor and related compounds, including 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, with estrogen receptor α (ERα), ERβ, and androgen receptor (AR). They found that these compounds exhibited differential interactions with these hormone receptors, indicating complexity in determining the mechanism of action of endocrine-active chemicals (Gaido et al., 2000).
Anticancer Potential : Bubert et al. (2007) in "Journal of Medicinal Chemistry" explored the synthesis of 3,17-disubstituted 2-alkylestra-1,3,5(10)-trien-3-ol derivatives, including those derived from this compound. These compounds showed significant anticancer activity, particularly against human cancer cell lines, highlighting their potential as anticancer agents (Bubert et al., 2007).
In Vitro and In Vivo Anticancer Activity : Leese et al. (2006) in "Cancer Research" discussed 2-substituted estradiol sulfamates, demonstrating their potent anti-proliferative and anti-angiogenic activity. The study suggests the potential of these compounds, related to this compound, in the development of anticancer agents (Leese et al., 2006).
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXVHIQGIYOGRK-HIFDQRORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441259 |
Source


|
| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217792-89-7 |
Source


|
| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

